N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt
Overview
Description
N-p-Tosyl-Gly-Pro-Lys-pNA (acetate): . This compound is utilized in various biochemical assays to measure enzyme activity, particularly serine proteases and fibrinogenolytic enzymes .
Mechanism of Action
Target of Action
The primary target of the compound N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots. In addition to plasmin, the compound also serves as a substrate for thrombin .
Mode of Action
The compound acts as a chromogenic substrate for plasmin and thrombin . These enzymes preferentially bind to and cleave the Gly-Pro-Arg (GPR) peptide sequence in the compound to release p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, serving as a measure of the enzyme activity .
Biochemical Pathways
The compound is involved in the fibrinolysis pathway . When plasmin or thrombin cleaves the compound, it leads to the breakdown of fibrin clots. This action is crucial in preventing the formation of large, unwanted clots that could lead to conditions like thrombosis.
Pharmacokinetics
Its solubility in ethanol (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The cleavage of the compound by plasmin or thrombin results in the release of p-nitroanilide (pNA), which can be quantified by colorimetric detection . This provides a measure of the enzyme activity and can be used to study the function and regulation of these enzymes.
Action Environment
The compound is stable for more than a year when stored in a frozen solution at pH 4 . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is a chromogenic substrate for plasmin . Plasmin is a serine protease that plays a vital role in fibrinolysis, the process that breaks down fibrin clots . The compound is also used as a substrate for serine protease and fibrinogenolytic assays .
Cellular Effects
The interaction of this compound with plasmin influences various cellular processes. As a substrate for plasmin, it participates in the regulation of fibrinolysis, a critical process in wound healing and tissue remodeling .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with plasmin. Plasmin binds and hydrolyzes the compound to release p-nitroanilide, which can be quantified by colorimetric detection at 405 nm as a measure of plasmin activity .
Temporal Effects in Laboratory Settings
This compound is stable for more than a year when stored in a frozen solution at pH 4 (water with pH adjusted with HCl) . This stability allows for long-term studies on its effects on cellular function in both in vitro and in vivo settings .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for plasmin. The compound is hydrolyzed by plasmin, releasing p-nitroanilide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) involves the stepwise coupling of amino acids and protecting groups. The process typically starts with the protection of the amino group of lysine using a tosyl group. This is followed by the coupling of glycine and proline to the protected lysine. The final step involves the attachment of the p-nitroanilide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is often lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The tosyl group can be substituted under specific conditions to modify the compound for different assays.
Common Reagents and Conditions:
Hydrolysis: Plasmin enzyme, buffer solutions (pH 7.4), and incubation at 37°C.
Substitution: Various nucleophiles can be used to substitute the tosyl group under controlled conditions.
Major Products:
Hydrolysis: p-Nitroanilide and the corresponding peptide fragments.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic assays to measure plasmin activity in blood samples, aiding in the diagnosis of clotting disorders .
Industry:
Comparison with Similar Compounds
N-p-Tosyl-Gly-Pro-Arg-pNA (acetate): A substrate for thrombin assays.
N-p-Tosyl-Gly-Pro-Lys-AMC (acetate): A fluorogenic substrate for plasmin assays.
Uniqueness: N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) is unique due to its chromogenic properties, allowing for easy quantification of enzyme activity through colorimetric detection. This makes it particularly useful in high-throughput screening assays .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGSNEYSJPIZCW-SJEIDVEUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88793-79-7 | |
Record name | L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88793-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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